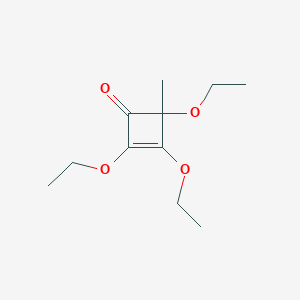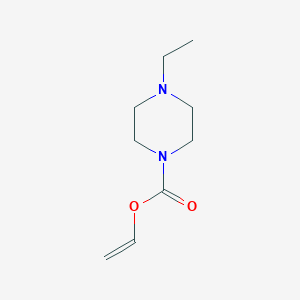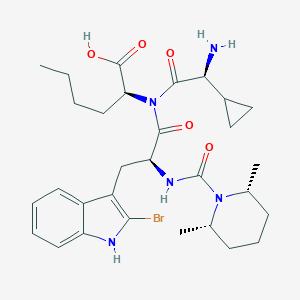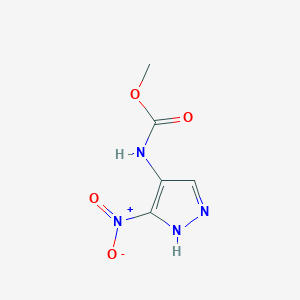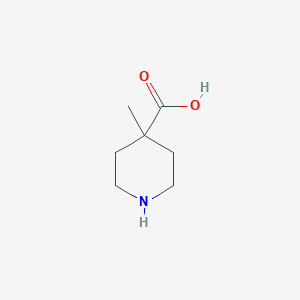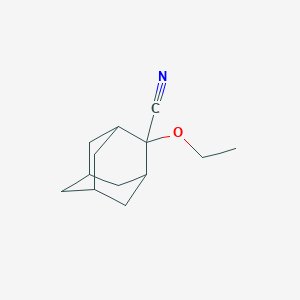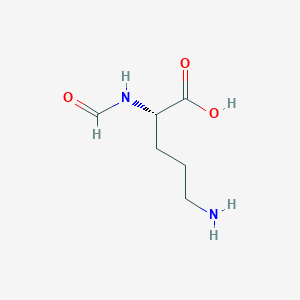
N~2~-Formyl-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Formyl-L-ornithine (FLO) is a naturally occurring compound that has been studied for its potential therapeutic applications. FLO is a derivative of the amino acid ornithine, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, but it is believed to be related to its ability to modulate cellular signaling pathways. N~2~-Formyl-L-ornithine has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. N~2~-Formyl-L-ornithine has also been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. By inhibiting the activity of these enzymes, N~2~-Formyl-L-ornithine can reduce cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N~2~-Formyl-L-ornithine has a variety of biochemical and physiological effects. N~2~-Formyl-L-ornithine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N~2~-Formyl-L-ornithine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells by reducing the biosynthesis of polyamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-Formyl-L-ornithine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. N~2~-Formyl-L-ornithine can be purified by recrystallization, and its purity can be confirmed using analytical techniques such as NMR and HPLC. However, N~2~-Formyl-L-ornithine also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~2~-Formyl-L-ornithine is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N~2~-Formyl-L-ornithine. One area of research is the development of water-soluble derivatives of N~2~-Formyl-L-ornithine that can be administered in vivo. Another area of research is the identification of the molecular targets of N~2~-Formyl-L-ornithine and the signaling pathways that are involved in its effects. In addition, further studies are needed to explore the potential therapeutic applications of N~2~-Formyl-L-ornithine in a variety of diseases, including cancer, inflammation, and neurological disorders.
Métodos De Síntesis
N~2~-Formyl-L-ornithine can be synthesized in the laboratory by reacting L-ornithine with formic acid. The reaction produces a white crystalline solid that can be purified by recrystallization. The purity of the N~2~-Formyl-L-ornithine can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N~2~-Formyl-L-ornithine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. N~2~-Formyl-L-ornithine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N~2~-Formyl-L-ornithine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
160200-90-8 |
|---|---|
Nombre del producto |
N~2~-Formyl-L-ornithine |
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-formamidopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |
Clave InChI |
HASCYVPYQRPYDC-YFKPBYRVSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC=O)CN |
SMILES |
C(CC(C(=O)O)NC=O)CN |
SMILES canónico |
C(CC(C(=O)O)NC=O)CN |
Sinónimos |
L-Ornithine, N2-formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



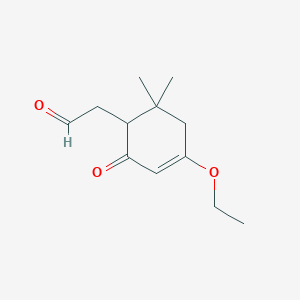
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

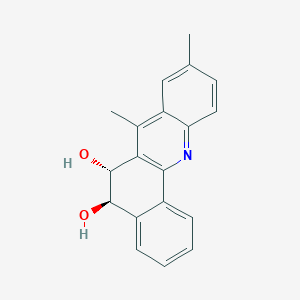

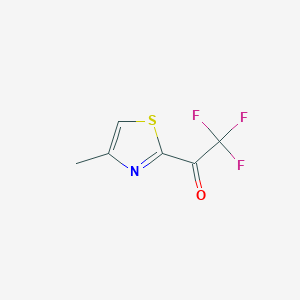
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)
